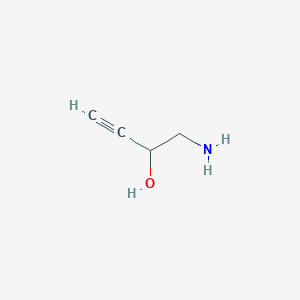

1-Aminobut-3-YN-2-OL

Description

Chemical Significance and Research Context within Functionalized Alkynols

1-Aminobut-3-yn-2-ol is a bifunctional organic molecule that belongs to the class of functionalized alkynols. This class of compounds is of significant interest in modern organic synthesis due to the presence of multiple reactive centers, which can be selectively manipulated to build complex molecular architectures. The terminal alkyne group, in particular, serves as a versatile handle for a variety of transformations, most notably in the realm of "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing for the efficient and regioselective formation of 1,2,3-triazole linkages, which are valuable in medicinal chemistry and materials science.

The research context for this compound is rooted in the broader exploration of propargylamines and amino alcohols. Propargylamines are key intermediates in the synthesis of numerous nitrogen-containing heterocyclic compounds and have applications in the preparation of biologically active molecules. acs.org Similarly, amino alcohols are fundamental building blocks for natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. The combination of these two functionalities in this compound, a terminal alkyne, a secondary alcohol, and a primary amine, offers a unique platform for the divergent synthesis of a wide array of chemical entities.

The strategic importance of functionalized alkynols like this compound lies in their ability to act as precursors to more complex structures. For instance, the terminal alkyne can be involved in coupling reactions (e.g., Sonogashira, Glaser), hydrofunctionalization, and metal-catalyzed cyclization reactions. The vicinal amino alcohol motif is a common feature in many natural products and pharmaceuticals, and its stereoselective synthesis is a topic of ongoing research. Therefore, this compound represents a valuable starting material for the stereocontrolled synthesis of intricate molecular targets.

Structural Features and Intrinsic Reactivity Potential of the this compound Framework

The molecular framework of this compound incorporates a four-carbon chain with three distinct functional groups: a primary amine at the C1 position, a hydroxyl group at the C2 position, and a terminal alkyne at the C3-C4 positions. The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers, (R)-1-aminobut-3-yn-2-ol and (S)-1-aminobut-3-yn-2-ol. This chirality is a key feature, as the biological activity of many molecules is dependent on their stereochemistry.

The intrinsic reactivity of this compound is governed by the interplay of its functional groups. The primary amine is nucleophilic and basic, making it susceptible to reactions with electrophiles such as acyl chlorides, alkyl halides, and carbonyl compounds. The hydroxyl group, being a nucleophile and a proton donor, can undergo esterification, etherification, and oxidation. The terminal alkyne is characterized by its acidic proton and the π-system of the triple bond. The acidic proton can be removed by a strong base to generate a nucleophilic acetylide, which can then react with various electrophiles. The triple bond itself can undergo addition reactions and is a key participant in pericyclic reactions.

The proximity of the amino and hydroxyl groups can lead to intramolecular interactions and cooperative effects that influence the molecule's reactivity. For example, the formation of intramolecular hydrogen bonds can affect the conformation of the molecule and the reactivity of the functional groups. Furthermore, the amino and hydroxyl groups can act as directing groups in metal-catalyzed reactions involving the alkyne moiety, allowing for high levels of regio- and stereocontrol. The synthesis of this compound hydrochloride has been documented, with characterization by mass spectrometry confirming its molecular weight. google.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H7NO |

| IUPAC Name | This compound |

| InChI Key | YRLOUZAEWUDLEU-UHFFFAOYSA-N |

| Mass (M+H)+ | 86 m/z |

Table 2: Functional Group Analysis

| Functional Group | Position | Key Reactivities |

| Primary Amine (-NH2) | C1 | Nucleophilic addition, N-alkylation, N-acylation |

| Secondary Alcohol (-OH) | C2 | Esterification, Etherification, Oxidation |

| Terminal Alkyne (-C≡CH) | C3-C4 | Deprotonation-alkylation, Coupling reactions, Cycloadditions |

Structure

3D Structure

Properties

IUPAC Name |

1-aminobut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-4(6)3-5/h1,4,6H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWPLGYBQWZYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 1 Aminobut 3 Yn 2 Ol and Its Derivatives

Established Synthetic Routes and Precursors to Aminobutynol Scaffolds

Traditional synthetic strategies for creating the 1-aminobut-3-yn-2-ol framework often rely on robust and well-understood chemical transformations. These methods include reductive amination of carbonyl precursors, multi-step sequences that may involve allenic intermediates, and the preparation of stable salt forms for purification and handling.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. In a plausible synthetic route to this compound, the precursor would be the corresponding α-hydroxy ketone, 1-hydroxybut-3-yn-2-one . This strategy involves two main steps: the formation of an imine intermediate through the reaction of the ketone with an amine source, followed by the reduction of the imine to the desired amine.

The direct one-pot synthesis can be achieved using ammonia (B1221849) as the amine source in the presence of a suitable reducing agent. A biocatalytic approach, utilizing engineered amine dehydrogenases (AmDHs), has proven effective for the asymmetric reductive amination of α-hydroxy ketones, yielding chiral amino alcohols with high stereoselectivity. nih.gov For instance, engineered AmDHs have been successfully used to convert 1-hydroxy-2-butanone into (S)-2-aminobutan-1-ol with excellent enantiomeric excess (>99%). nih.gov This enzymatic approach offers a green and efficient pathway, operating under mild conditions.

A similar biocatalytic strategy could be applied to the synthesis of chiral this compound from 1-hydroxybut-3-yn-2-one, as summarized in the table below.

| Precursor | Key Reagents/Catalyst | Product | Potential Advantages |

|---|---|---|---|

| 1-Hydroxybut-3-yn-2-one | Ammonia (NH₃), Engineered Amine Dehydrogenase (AmDH), Cofactor (e.g., NADH/NAD⁺) | (R)- or (S)-1-Aminobut-3-yn-2-ol | High stereoselectivity, Mild reaction conditions, Environmentally friendly |

Syntheses that proceed through allenic intermediates offer another versatile route to propargylic structures like this compound and its derivatives. Allenes, compounds containing adjacent carbon-carbon double bonds, can be readily formed from propargylic precursors and can also serve as precursors to them. A one-pot synthesis of 1,3-disubstituted allenes from terminal alkynes, aldehydes, and morpholine (B109124) has been shown to proceed via propargylic amine intermediates. organic-chemistry.org This transformation, catalyzed by ZnI₂, involves a sequential hydride transfer and β-elimination process. organic-chemistry.org

This connection highlights the chemical interchangeability between propargylic and allenic systems. A synthetic strategy could therefore be designed where an allenic alcohol is isomerized to the corresponding propargylic alcohol, or where a propargylic amine intermediate, structurally related to this compound, is used to generate a target allene (B1206475). organic-chemistry.org

Furthermore, gold-catalyzed tandem cyclizations of amino-allenyne substrates have been developed to synthesize complex heterocyclic systems like benzo[cd]indoles. nih.gov In these reactions, the activated allene is attacked by a nucleophile (such as an alkyne), and the resulting vinyl cation intermediate is trapped by the tethered amine group to initiate cyclization. nih.gov This demonstrates the utility of aminobutynol-related structures in cascade reactions that proceed through allenic activation.

Unsaturated amino alcohols such as this compound are often prepared and stored as their hydrochloride salts. The formation of a salt enhances the compound's stability, crystallinity, and ease of handling compared to the free base, which may be an oil or a less stable solid. The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., isopropanol, methanol (B129727), or diethyl ether) with hydrochloric acid (either aqueous or as a solution in an organic solvent). The resulting salt usually precipitates from the solution and can be isolated by filtration. This straightforward and effective method is widely used for the purification and stabilization of basic compounds in organic synthesis.

Catalytic Approaches in Aminobutynol Synthesis and Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. In the context of this compound, catalytic approaches are primarily focused on the functionalization of the aminobutynol scaffold, particularly through transformations of its alkyne moiety.

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools in organic synthesis due to their strong affinity for carbon-carbon multiple bonds (alkynes, allenes, and alkenes). nih.gov This carbophilic Lewis acidity allows for the activation of these functional groups toward nucleophilic attack under mild conditions. researchgate.net Derivatives of this compound, where the amino and/or hydroxyl groups are protected (e.g., as amides, carbamates, or ethers), are excellent substrates for gold-catalyzed transformations, leading to a diverse array of complex cyclic products. beilstein-journals.orgnih.gov

The activation of the alkyne in a this compound derivative by a gold(I) or gold(III) catalyst renders it susceptible to intramolecular attack by a tethered nucleophile. Depending on the substrate design and reaction conditions, the nucleophile can be the protected amino group, the protected hydroxyl group, or another appended functional group. This strategy has been widely used to construct a variety of heterocyclic and carbocyclic scaffolds. nih.govresearchgate.net

Gold(I)-catalyzed processes are very common and often involve a tandem or cascade sequence. For example, a gold(I) catalyst can activate the alkyne, triggering a cyclization that generates a vinyl-gold intermediate. This intermediate can then undergo further reactions, such as protodeauration, rearrangement, or participation in subsequent cycloadditions. beilstein-journals.orgrsc.org Gold(III) catalysts can also promote similar cyclizations and may play a dual role in activating both alkyne and carbonyl moieties in certain substrates. nih.gov

The outcomes of these cyclization reactions are highly dependent on the nature of the substrate and the catalyst system employed. The table below summarizes representative examples of gold-catalyzed cyclizations on substrates structurally related to derivatives of this compound.

| Substrate Type | Catalyst System | Reaction Type | Product Scaffold | Reference |

|---|---|---|---|---|

| N-Propargyl β-Enaminones | AuCl₃ | 7-exo-dig Cyclization | Benzoxazepines | arkat-usa.org |

| Arene-Enyne Substrates | [Au]⁺ | 6-endo-dig Cyclization | Naphthalenes | nih.gov |

| 1,3-Enyne Aldehydes | Au(I) Complex | 1,3-Acyloxy Migration/Nazarov Cyclization | Bicyclo[3.3.0]octenones | rsc.org |

| Yne-Tethered Ynamides | Au(I)/Brønsted Acid | 6-endo-dig Cyclization | Dihydropyridinones | rsc.org |

| Alkynyl Aziridines | Gold Catalyst | Cycloisomerization/Ring Expansion | Pyrroles | nih.gov |

These catalytic cyclizations represent a powerful strategy for rapidly building molecular complexity from precursors based on the this compound scaffold.

Copper-Catalyzed Methodologies for this compound Applications

Copper catalysts are cost-effective and versatile, promoting a wide array of chemical transformations. In the context of this compound chemistry, copper catalysis is instrumental in the synthesis of heterocyclic compounds, oxidative C-N bond formation, and in the execution of highly reliable cycloaddition reactions.

Copper(II) chloride (CuCl₂) has proven to be an effective catalyst for the heterocyclodehydration of 1-amino-3-yn-2-ol derivatives to produce substituted pyrroles. nih.gov This transformation proceeds under mild conditions, typically in methanol at temperatures between 80-100 °C, and affords the desired heterocyclic products in good to high yields (53-99%). nih.gov The reaction represents a direct and efficient method for converting acyclic aminobutynol precursors into valuable pyrrole (B145914) scaffolds. nih.gov In more complex substrates, this heterocyclodehydration can be part of a cascade process, leading to highly functionalized products like 3-acylpyrroles in a single step. nih.gov

Table 3: Copper-Catalyzed Synthesis of Pyrroles

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| CuCl₂ | 1-Amino-3-yn-2-ol derivatives | Substituted Pyrroles | 53-99% | nih.gov |

| CuCl₂ / TsOH | N-Boc-2-alkynyl-1-amino-3-yn-2-ols | 3-Acylpyrroles | 68-87% | nih.gov |

Copper-catalyzed oxidative amination is a powerful method for forming carbon-nitrogen bonds. nih.gov These reactions often proceed through a hybrid radical-organometallic mechanism, where an external oxidant is required. nih.gov For instance, the combination of a simple copper salt with an oxidant like Dess-Martin periodinane can promote the oxidative amination of allylic systems to form oxazolidinones and imidazolidinones. nih.gov While direct examples using this compound are specific, the general principles of copper-mediated amination are applicable. Such processes could potentially be used to further functionalize the amino group or other parts of the molecule through C-H amination or by involving the alkene/alkyne moieties in related transformations. nih.govresearchgate.net

The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org This reaction, a cornerstone of "click chemistry," facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne. nih.govnih.gov Unlike the thermal Huisgen cycloaddition, which often yields a mixture of regioisomers and requires high temperatures, the CuAAC proceeds under mild, often aqueous conditions, and exclusively produces the 1,4-isomer. organic-chemistry.orgwikipedia.org The reaction exhibits a broad functional group tolerance and high yields, making it a highly reliable method for conjugating this compound derivatives with azide-containing molecules. organic-chemistry.orgnih.gov

Table 4: Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a Copper(I) species, often generated in situ from a Cu(II) salt and a reducing agent. | nih.gov |

| Regioselectivity | Exclusively forms the 1,4-disubstituted 1,2,3-triazole regioisomer. | organic-chemistry.orgnih.gov |

| Conditions | Mild reaction conditions, often at room temperature and in aqueous or mixed-aqueous solvents. | organic-chemistry.org |

| Scope | Tolerates a wide variety of functional groups on both the alkyne and azide components. | organic-chemistry.orgnih.gov |

Palladium-Catalyzed Coupling Reactions Utilizing this compound Derivatives

Palladium complexes are premier catalysts for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. nih.gov Derivatives of this compound can serve as versatile building blocks in a variety of palladium-catalyzed transformations, such as Sonogashira, Heck, and Suzuki couplings. nih.gov These reactions typically involve the coupling of an organohalide with an organometallic reagent, and palladium catalysts facilitate this process with high efficiency and selectivity. mdpi.comresearchgate.net

For derivatives of this compound, the terminal alkyne is a suitable partner for Sonogashira coupling with aryl or vinyl halides. Furthermore, the molecule can be functionalized with a halide or a boronic acid ester to participate in other coupling reactions. Palladium catalysts are also adept at mediating cascade reactions, where an initial coupling event is followed by an intramolecular cyclization, providing rapid access to complex heterocyclic systems. nih.govmdpi.com For instance, an aminocyclization-Heck-type coupling cascade can be used to prepare substituted indoles from o-alkynylaniline derivatives. nih.gov

Table 5: Palladium-Catalyzed Reactions Applicable to this compound Derivatives

| Reaction Name | Coupling Partners | Bond Formed | Role of Aminobutynol Derivative | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp²) | Alkyne component | nih.gov |

| Heck Coupling | Alkene + Aryl/Vinyl Halide | C(sp²)-C(sp²) | Can be derivatized into the halide or alkene partner. | nih.gov |

| Suzuki Coupling | Organoboron Compound + Organohalide | C(sp²)-C(sp²) | Can be derivatized to contain either the boron or halide moiety. | nih.gov |

| Buchwald-Hartwig Amination | Amine + Aryl/Vinyl Halide | C(sp²)-N | Can be derivatized into the halide partner for coupling with other amines. | nih.gov |

Compound Index

Other Metal-Catalyzed Syntheses and Functionalizations

Beyond mainstream catalytic systems, a range of other metals have been effectively employed for the synthesis and functionalization of propargylamines, including derivatives of this compound. These alternative methods provide access to unique structural motifs and can offer advantages in terms of reactivity and selectivity.

Gold catalysis, for instance, offers an eco-friendly option due to the metal's biocompatibility. rsc.org Gold catalysts, such as AuBr₃, have been utilized in the direct intermolecular coupling of ketones, secondary amines, and alkynes to form propargylamines with quaternary carbon centers. rsc.org This reaction proceeds efficiently under neat (solvent-free) conditions. rsc.org Another approach involves the gold(I)-catalyzed rearrangement of allenyl carbinol esters, providing a rapid and stereoselective route to functionalized 1,3-butadien-2-ol esters, which are valuable synthetic intermediates. organic-chemistry.org

Dual-metal catalytic systems have also been explored. A combination of copper and ruthenium has been shown to catalyze the synthesis of propargylamines through a Grignard-type imine addition via C-H activation under solvent-free conditions. rsc.org This methodology demonstrates the potential for synergistic effects between different metals to achieve novel transformations.

Iridium catalysts have proven valuable for the specific functionalization of the amino group. An N-heterocyclic carbene (NHC)-Ir(III) catalyst enables the quantitative mono-N-functionalization of unprotected amino acids using alcohols as the alkylating agents. researchgate.net This strategy could be adapted for the selective N-alkylation of this compound and its derivatives.

Nickel complexes are also effective catalysts. Chiral Ni(II) salen complexes have been used in the asymmetric alkylation of amino acid derivatives, demonstrating their potential for creating stereoselective products. nih.gov Furthermore, nickel catalysts can be immobilized on functionalized silica (B1680970) supports for use in polymerization reactions, a technique that could be applied to create novel materials from this compound derivatives. researchgate.net

Table 1: Overview of Other Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Gold (Au) | Intermolecular Coupling / Rearrangement | Biocompatible; enables synthesis of quaternary centers; stereoselective isomerizations. rsc.orgorganic-chemistry.org |

| Copper-Ruthenium (Cu-Ru) | C-H Activation / Imine Addition | Dual-metal system; operates under solvent-free conditions. rsc.org |

| Iridium (Ir) | N-Alkylation | Selective mono-N-functionalization of unprotected amino groups. researchgate.net |

Green Chemistry Strategies in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of propargylamines like this compound to minimize environmental impact. This involves developing energy-efficient processes that utilize non-toxic solvents, recyclable catalysts, and sustainable reagents. A significant focus has been on reducing or eliminating the use of volatile and hazardous organic solvents, which are a major source of chemical waste. researchgate.netijcmas.com

Utilization of Environmentally Benign Solvents and Reaction Media

A primary strategy in the green synthesis of propargylamine (B41283) derivatives is the elimination of traditional organic solvents. Solvent-free, or "neat," reaction conditions have become a prominent greener alternative in organic synthesis. rsc.orgresearchgate.net The majority of solvent-free syntheses of propargylamines are accomplished through A³ coupling reactions (aldehyde-alkyne-amine). rsc.orgrsc.org

"Grindstone Chemistry," a solvent-free mechanical grinding method, offers an energy-efficient and simple procedure suitable for both small-scale and large-scale synthesis. ijcmas.com This technique involves simply grinding the solid reactants together, sometimes with a catalytic amount of a solid catalyst, to initiate the reaction. ijcmas.comproquest.com This method avoids the use of potentially toxic solvents and simplifies work-up procedures. ijcmas.com

Table 2: Comparison of Green Reaction Media

| Reaction Medium | Description | Advantages |

|---|---|---|

| Solvent-Free (Neat) | Reactions are conducted without a solvent, using only the reactants and a catalyst. | Eliminates solvent waste; simplifies purification; often increases reaction rates. rsc.orgresearchgate.net |

| Microwave-Assisted | Utilizes microwave energy to heat the reaction mixture, often without a solvent. | Rapid reaction times; high product yields; improved energy efficiency. benthamdirect.com |

Sustainable Catalysis and Reagent Selection for Enhanced Efficiency

The selection of catalysts and reagents is crucial for developing sustainable synthetic methods. In the synthesis of this compound derivatives, there is a trend towards using catalysts based on abundant, inexpensive, and low-toxicity metals like copper. rsc.orgresearchgate.net

The development of recyclable and heterogeneous catalysts is a key aspect of sustainable chemistry. For example, a recyclable catalyst composed of copper(II) chloride supported on graphene oxide (GO-CuCl₂) has been used for A³ coupling reactions under microwave irradiation. rsc.org Similarly, biomass-derived copper catalysts (Cu/C) have demonstrated excellent performance in the solvent-free, one-pot synthesis of propargylamines. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Enhanced efficiency is also achieved through innovative reaction conditions. As mentioned, microwave irradiation significantly shortens reaction times, contributing to a more sustainable process by reducing energy consumption. benthamdirect.com The use of highly efficient catalytic systems, even at low loadings, such as a copper(II)-bipyridine complex immobilized on a resin, allows for the synthesis of propargylamines in good-to-excellent yields under solvent-free conditions. researchgate.net The careful selection of chiral catalysts, like Cu(II) and Ni(II) salen complexes, can lead to high stereoselectivity, which is a measure of efficiency as it avoids the formation of unwanted isomers. nih.gov

Table 3: Examples of Sustainable Catalysts and Reagents

| Catalyst/Reagent | Type | Key Sustainability Feature(s) |

|---|---|---|

| Copper (Cu) | Transition Metal Catalyst | Abundant, inexpensive, and less toxic compared to precious metals. rsc.orgresearchgate.net |

| GO-CuCl₂ | Heterogeneous Catalyst | Recyclable; used in combination with efficient microwave heating. rsc.org |

| Cu/C | Biomass-Derived Catalyst | Sourced from renewable biomass; excellent catalytic activity in solvent-free conditions. researchgate.net |

Stereochemical Investigations of 1 Aminobut 3 Yn 2 Ol and Its Chiral Derivatives

Chirality and Stereogenic Centers within the 1-Aminobut-3-yn-2-ol Structure

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. researchgate.netqmul.ac.uk The primary source of chirality in this compound is the presence of a stereogenic center. A stereogenic center, often a carbon atom, is bonded to four different groups. knowledgebin.orgyoutube.com

In the structure of this compound, the carbon atom at the second position (C2) is a stereogenic center. This is because it is attached to four distinct substituents:

A hydroxyl group (-OH)

A hydrogen atom (-H)

An aminomethyl group (-CH2NH2)

An ethynyl (B1212043) group (-C≡CH)

The presence of this single chiral center means that this compound can exist as a pair of enantiomers, which are mirror images of each other. doubtnut.com These enantiomers, designated as (R)-1-aminobut-3-yn-2-ol and (S)-1-aminobut-3-yn-2-ol, exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of stereogenic centers. For this compound, with one stereogenic center, there are 2^1 = 2 possible stereoisomers. doubtnut.com

Interactive Table: Analysis of the Stereogenic Center in this compound

| Carbon Atom | Attached Groups | Is it a Stereogenic Center? |

| C1 (-CH2NH2) | -NH2, -H, -H, -C(OH)C≡CH | No (has two identical hydrogen atoms) |

| C2 (-CH(OH)-) | -OH, -H, -CH2NH2, -C≡CH | Yes |

| C3 (-C≡) | -C(OH)-, -CH | No (sp-hybridized, not tetrahedral) |

| C4 (≡CH) | -C≡C-, -H | No (sp-hybridized, not tetrahedral) |

Enantioselective Synthesis and Resolution of this compound Stereoisomers

Producing single enantiomers of chiral compounds is a significant goal in synthetic chemistry, particularly for pharmaceuticals where different enantiomers can have vastly different biological activities. libretexts.org Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer or a significant excess of one enantiomer. libretexts.orgnih.gov

Several strategies are employed for the enantioselective synthesis of chiral amino alcohols like this compound. One common approach involves the use of chiral catalysts or reagents that create a chiral environment, influencing the stereochemical outcome of the reaction. libretexts.org For instance, the asymmetric reduction of a corresponding aminoketone using a chiral reducing agent can yield one enantiomer of the amino alcohol in excess.

Another critical technique is the resolution of a racemic mixture. A racemic mixture contains equal amounts of both enantiomers. libretexts.org Resolution methods separate these enantiomers. Classical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Once separated, the resolving agent is removed to yield the pure enantiomers.

Enzymatic resolution is a highly effective method that utilizes the stereospecificity of enzymes. researchgate.net An enzyme may selectively react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation.

Interactive Table: Comparison of Methods for Obtaining Stereoisomers

| Method | Description | Advantages | Considerations |

| Enantioselective Synthesis | Directly synthesizes a single enantiomer using chiral catalysts, auxiliaries, or reagents. libretexts.org | High efficiency, can be highly selective. | Requires development of specific chiral methods. |

| Classical Resolution | Separates enantiomers from a racemic mixture by forming diastereomers with a chiral resolving agent. | Well-established technique. | Often requires stoichiometric amounts of expensive resolving agents; separation can be challenging. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture. researchgate.net | High enantioselectivity, mild reaction conditions. | Enzyme compatibility with the substrate and reaction conditions needs to be considered. |

| Chiral Chromatography | Separates enantiomers using a chiral stationary phase that interacts differently with each enantiomer. ru.nl | Can be used for both analytical and preparative separations. | Can be expensive, especially for large-scale separations. |

Diastereoselective Transformations and Control in Aminobutynol Chemistry

When a molecule already contains a stereocenter and a new one is created, the resulting stereoisomers are diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over others. chegg.com In the chemistry of this compound derivatives, controlling diastereoselectivity is crucial when modifying the molecule to create additional stereogenic centers.

For example, if the amino group or the alkyne moiety of an enantiomerically pure this compound derivative undergoes a reaction that generates a new stereocenter, the existing chiral center at C2 can influence the stereochemical outcome at the newly forming center. This phenomenon is known as substrate-controlled diastereoselection. The steric and electronic properties of the substituents around the existing stereocenter direct the incoming reagent to attack from a specific face of the molecule, leading to the preferential formation of one diastereomer.

Various synthetic strategies have been developed to achieve high diastereoselectivity in the transformation of amino alcohols. These methods often involve the use of specific reagents and reaction conditions that amplify the directing effect of the existing stereocenter. chegg.comchegg.com

Application of Chiral Catalysts in Asymmetric Derivatization of Aminobutynols

Chiral catalysts play a pivotal role in the asymmetric derivatization of aminobutynols. nih.govchemrxiv.org These catalysts, which are themselves chiral, can induce chirality in the product of a reaction between achiral or racemic substrates. libretexts.orgajchem-b.com In the context of this compound, chiral catalysts can be used to selectively derivatize the amino or hydroxyl groups, or to participate in reactions involving the alkyne functionality.

For instance, the asymmetric transfer hydrogenation of a ketone precursor to an aminobutynol derivative, using a chiral ruthenium catalyst, can produce the desired chiral amino alcohol with high enantioselectivity. nih.gov Similarly, chiral ligands can be used in transition-metal-catalyzed reactions, such as the addition of the alkyne group to an electrophile, to control the stereochemistry of the newly formed bond.

The development of new and more efficient chiral catalysts is an active area of research. The goal is to create catalysts that are highly selective, operate under mild conditions, and can be used in small quantities. chemrxiv.org The choice of catalyst, including the metal center and the chiral ligand, is critical for achieving the desired level of stereocontrol. ajchem-b.com

Interactive Table: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Metal Center (if applicable) | Chiral Ligand Example | Typical Application |

| Asymmetric Hydrogenation Catalysts | Ruthenium (Ru), Rhodium (Rh), Iridium (Ir) ajchem-b.com | Chiral diphosphines (e.g., BINAP), diamines (e.g., TsDPEN) nih.gov | Enantioselective reduction of ketones and imines. |

| Asymmetric Hydrosilylation Catalysts | Palladium (Pd) beilstein-journals.org | Chiral phosphines (e.g., (R)-MOP) beilstein-journals.org | Enantioselective reduction of ketones. |

| Chiral Phosphoric Acids | N/A | BINOL-derived phosphoric acids chemrxiv.org | Organocatalysis of various asymmetric transformations. |

Advanced Reactivity and Synthetic Transformations of 1 Aminobut 3 Yn 2 Ol Derivatives

Cyclization Reactions for Heterocycle Construction

The inherent reactivity of 1-aminobut-3-yn-2-ol derivatives is particularly evident in their propensity to form cyclic structures. The interplay between the nucleophilic amino and hydroxyl groups and the electrophilic alkyne moiety, often facilitated by transition metal catalysts, provides a powerful platform for the construction of various heterocyclic systems.

Synthesis of Substituted Pyrroles and Pyrrolidines from Aminobutynol Precursors

The synthesis of substituted pyrroles, a core motif in numerous natural products and pharmaceuticals, can be efficiently achieved from 1-amino-3-alkyn-2-ol precursors. Gold-catalyzed intramolecular cyclizations of these compounds provide a direct route to various substituted pyrroles in excellent yields. organic-chemistry.org The reaction proceeds under mild conditions with low catalyst loading. organic-chemistry.org This methodology offers a significant advantage over classical methods like the Paal-Knorr synthesis, which typically requires the pre-functionalization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.netrsc.org

While direct cyclization of this compound derivatives to pyrrolidines is less commonly reported, the synthesis of this saturated five-membered ring can be accomplished through various stereoselective methods starting from acyclic precursors. mdpi.comresearchgate.net These methods often involve the cyclization of amino alcohols or amino ketones. nih.gov

Table 1: Synthesis of Substituted Pyrroles from Aminobutynol Precursors

| Starting Material | Catalyst | Product | Yield | Reference |

| 1-Amino-3-alkyn-2-ols | (Ph3P)AuCl-AgNTf2 | Substituted Pyrroles | Excellent | organic-chemistry.org |

| 1-Amino-3-alkyn-2-ols | (Ph3P)AuCl-AgOTf | Substituted Pyrroles | Excellent | organic-chemistry.org |

Formation of Indolizine and Pyrrolo[1,2-a]azepine Systems

The structural framework of this compound derivatives is pre-disposed to the formation of fused heterocyclic systems such as indolizines and pyrrolo[1,2-a]azepines. Gold-catalyzed multicomponent reactions involving heteroaryl aldehydes, amines, and alkynes offer a rapid and atom-economical route to substituted aminoindolizines. nih.gov This approach is highly efficient and can be conducted under solvent-free conditions or in water. nih.gov

The synthesis of the pyrrolo[1,2-a]azepine scaffold, a structural motif present in several biologically active compounds, can be achieved through tandem reactions of N-propargyl pyrrole (B145914) derivatives with alkynones. rsc.orgnih.gov The reaction outcomes are often dependent on the substitution pattern of the substrates and the choice of catalyst. rsc.org

Access to Oxetan-3-ones and Furan (B31954) Derivatives

The propargylic alcohol moiety within this compound is a key precursor for the synthesis of oxetan-3-ones. A gold-catalyzed one-step synthesis from readily available propargylic alcohols provides a practical and efficient route to these strained four-membered rings. nih.govorganic-chemistry.orgacs.orgthieme-connect.comscispace.com This method proceeds via the intermolecular oxidation of the alkyne, forming a reactive α-oxo gold carbene intermediate, and avoids the use of hazardous diazo ketones. nih.govacs.orgthieme-connect.comscispace.com The reaction is tolerant of various functional groups and can be performed without the exclusion of moisture or air. nih.govacs.org

The synthesis of furan derivatives can also be accomplished from precursors structurally related to this compound. organic-chemistry.orgnih.govacs.orgresearchgate.netuliege.be Intramolecular cyclizations of 3-alkyne-1,2-diols, catalyzed by gold complexes, yield substituted furans in excellent yields. organic-chemistry.org While direct synthesis from this compound is focused on pyrrole formation, modification of the amino group could potentially divert the cyclization pathway towards furan synthesis.

Table 2: Gold-Catalyzed Synthesis of Oxetan-3-ones

| Substrate | Catalyst | Key Intermediate | Product | Yield | Reference |

| Propargylic Alcohols | (2-biphenyl)Cy2PAuNTf2 / HNTf2 | α-Oxo gold carbene | Oxetan-3-ones | Good to Excellent | organic-chemistry.orgthieme-connect.com |

Synthesis of Triazole Scaffolds via Cycloaddition Reactions

The terminal alkyne functionality of this compound derivatives makes them ideal substrates for the construction of 1,2,3-triazole rings via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nsf.govresearchgate.netresearchgate.netnih.govrsc.org This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The mild reaction conditions and tolerance of a wide range of functional groups make it a powerful tool for the synthesis of complex molecules.

Furthermore, intramolecular azide-alkyne cycloadditions of precursors derived from this compound can be employed to construct novel fused heterocyclic systems containing a triazole ring. rsc.orgresearchgate.netresearchgate.net Interestingly, in some cases, these intramolecular cycloadditions can proceed smoothly without the need for a metal catalyst. rsc.orgresearchgate.net

Ring-Closing Metathesis and Electrophile-Triggered Cyclizations

Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic compounds, and derivatives of this compound can be elaborated into suitable diene precursors for this transformation. utc.edunih.govnih.gov By introducing a second alkene functionality into the molecule, for example, through N- or O-alkenylation, subsequent RCM can lead to the formation of various nitrogen- and oxygen-containing heterocycles. The reaction is typically catalyzed by ruthenium-based complexes, such as the Grubbs catalyst. utc.edu

Electrophile-triggered cyclizations offer another avenue for the construction of heterocycles from this compound derivatives. The electron-rich alkyne can be activated by an electrophile, such as an iodine source (iodocyclization), which then triggers a nucleophilic attack from the amino or hydroxyl group to form a cyclic product. This strategy allows for the stereoselective synthesis of various heterocyclic systems.

Functionalization and Derivatization Strategies

Beyond cyclization reactions, the individual functional groups of this compound can be selectively modified to generate a diverse range of derivatives.

The primary amino group can be readily N-functionalized through standard methods such as acylation, alkylation, and sulfonylation to introduce a wide variety of substituents. This allows for the modulation of the molecule's physical and chemical properties and provides handles for further transformations.

The secondary hydroxyl group can be O-functionalized through etherification or esterification reactions. Protection of the hydroxyl group is often a necessary step in multi-step synthetic sequences to prevent its interference with subsequent reactions.

The terminal alkyne is a versatile functional group that can participate in a wide range of reactions. Besides the cycloadditions mentioned earlier, it can undergo reactions such as Sonogashira coupling to form C-C bonds, hydration to yield ketones, and reduction to the corresponding alkene or alkane. Gold-catalyzed reactions, in particular, have been shown to be highly effective for the functionalization of alkynes, including those in propargylic alcohols. researchgate.net

Intramolecular Amination and Hydroamination Reactions

The proximate amine and alkyne functionalities within this compound derivatives create an ideal scaffold for intramolecular cyclization reactions. These transformations, particularly hydroaminations, provide a direct and atom-economical route to nitrogen-containing heterocyclic compounds. Research has shown that early metal-based catalysts, especially those from Group 3 and the lanthanides, are effective in mediating these cyclizations under mild conditions. researchgate.net

Yttrium complexes, such as Y[N(TMS)2]3, have been identified as efficient precatalysts for the intramolecular hydroamination of primary aminoalkynes. researchgate.net These reactions typically proceed smoothly via a 5-exo-dig or 6-exo-dig cyclization pathway, yielding valuable nitrogen heterocycles like substituted pyrrolidines and piperidines in good to excellent yields. researchgate.net The regioselectivity of the cyclization is a key feature of this transformation, allowing for controlled synthesis of specific ring sizes.

| Catalyst System | Substrate Type | Cyclization Mode | Product Type | Yield |

| Y[N(TMS)2]3 | Primary Aminoalkyne | 5-Exo-dig | Substituted Dihydropyrrole | Good to Excellent |

| Zirconium Complexes | Primary Aminoallene | 5-Exo-trig | Substituted Pyrrolidine | ~95% |

| Yttrium-NPS Complexes | Primary Aminoalkyne | 5-Exo-dig | Substituted Dihydropyrrole | Good to Excellent |

This table summarizes typical outcomes for intramolecular hydroamination reactions involving substrates similar to aminobutynol derivatives, based on reported findings. researchgate.net

Petasis Reaction Applications with Aminobutynol Derivatives

The Petasis borono-Mannich reaction is a powerful multicomponent reaction (MCR) that combines an amine, a carbonyl component (like an aldehyde), and a boronic acid to form substituted amines. mdpi.comorganic-chemistry.org Derivatives of this compound are well-suited to act as the amine component in this transformation. The reaction's ability to tolerate a wide variety of functional groups makes it an excellent method for rapidly building molecular complexity from simple, readily available starting materials. organic-chemistry.org

In a typical application, an N-substituted aminobutynol derivative can react with an aldehyde and an aryl or vinyl boronic acid. This one-pot synthesis forges a new carbon-carbon bond and a new carbon-nitrogen bond simultaneously. For instance, an N-propargyl amine, structurally analogous to a derivative of this compound, can be coupled with an aldehyde and a boronic acid to generate highly functionalized tertiary amines that retain the valuable alkyne handle for further synthetic manipulations. nih.gov

| Amine Component | Aldehyde Component | Boronic Acid | Product | Yield |

| N-propargyl-thiophenemethylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Thiophene-2-boronic acid | (1S,2R)-1-(Prop-2-yn-1-yl(thiophen-2-ylmethyl)amino)-1-(thiophen-2-yl)pent-4-en-2-ol | 45% |

This table presents a specific example of a Petasis reaction using an N-propargyl amine, demonstrating the utility of the reaction for creating complex molecules with structures related to aminobutynol derivatives. nih.gov

Reaction with Aldehydes and Carbonyl Components for Advanced Intermediates

The reaction of this compound derivatives with aldehydes and other carbonyl compounds is fundamental to their role in constructing advanced synthetic intermediates. The Petasis reaction, as detailed above, is a prime example of such a transformation. organic-chemistry.orgnih.gov In this context, the aminobutynol derivative serves as the nucleophilic amine component that initially condenses with the aldehyde to form an iminium ion intermediate. This intermediate is then attacked by the nucleophilic organic group from the boronic acid, leading to the final product. organic-chemistry.org

This multicomponent approach allows for the creation of products with significant structural diversity in a single step. The resulting molecules, which incorporate fragments from all three starting materials, are themselves advanced intermediates. The presence of both the hydroxyl and alkynyl groups from the original aminobutynol scaffold provides orthogonal handles for subsequent transformations, such as cyclization, cross-coupling, or further functionalization. nih.gov

Transformations Leading to Enantiomerically Enriched Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. The 1,2-aminoalcohol motif present in this compound is a common feature in chiral ligands and biologically active molecules. nih.gov Consequently, methods to control the stereochemistry during transformations of its derivatives are of high importance.

The asymmetric Petasis reaction offers one such avenue. By employing chiral 1,2-amino alcohols as the amine component, diastereoselectivity can be significantly improved. mdpi.com Furthermore, the use of chiral catalysts, including organocatalysts or transition-metal complexes, can induce high enantioselectivity in the formation of the final amine products. mdpi.comresearchgate.net Catalytic enantioselective additions to ketones represent another powerful strategy. For example, copper-catalyzed reductive couplings can be used for the aminoallylation of ketones to generate chiral 1,2-aminoalcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov These strategies enable the conversion of achiral starting materials into valuable, enantiomerically enriched products containing the core structure derived from aminobutynol.

Cascade and Tandem Reaction Sequences in Aminobutynol Chemistry

Cascade reactions, also known as tandem or domino reactions, are chemical processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all within a single pot. wikipedia.orgrsc.org These sequences are highly efficient, minimizing waste and synthetic steps by avoiding the isolation of intermediates. illinois.edunih.gov

Derivatives of this compound are excellent substrates for initiating such cascades. A powerful strategy involves using a multicomponent reaction, like the Petasis reaction, to assemble a complex acyclic intermediate, which is then triggered to undergo subsequent cyclizations. nih.gov For example, a Petasis product derived from an N-propargyl amine can be designed to contain additional reactive sites, such as an alkene. This diene-yne intermediate can then be used in a subsequent intramolecular Diels-Alder (IMDA) or an enyne metathesis reaction to rapidly construct polycyclic scaffolds. nih.gov This approach, where a single operation sets the stage for a cascade of bond-forming events, dramatically increases molecular complexity and showcases the strategic utility of aminobutynol derivatives in advanced organic synthesis. nih.govnih.gov

Application of 1 Aminobut 3 Yn 2 Ol As a Key Synthetic Building Block

Precursor in Natural Product Synthesis and Analogues

No specific instances have been identified in the literature where 1-Aminobut-3-YN-2-OL has been utilized as a direct precursor for the total synthesis of natural products or their analogues. General methodologies for natural product synthesis often employ chiral amino alcohols and propargyl groups, but specific studies initiating from or incorporating this compound are not documented.

Role in the Construction of Bioactive Scaffolds and Advanced Pharmaceutical Intermediates

While the structural motifs present in this compound—a chiral amino alcohol and a terminal alkyne—are valuable in the design of bioactive molecules, there is no specific research available that details its direct use in the construction of named bioactive scaffolds or advanced pharmaceutical intermediates. The potential for this compound to serve as a versatile starting material is clear, but its actual application in this context has not been reported in detail.

Development of Diverse Molecular Libraries through Aminobutynol Scaffolds

The concept of diversity-oriented synthesis to create molecular libraries for drug discovery is a well-established field. However, there are no published studies that specifically describe the use of a this compound-derived scaffold as the basis for the development of diverse molecular libraries. Such research would typically involve the systematic modification of the core structure to generate a collection of related compounds for biological screening, but this has not been documented for the compound .

Mechanistic Elucidation and Computational Studies of 1 Aminobut 3 Yn 2 Ol Reactions

Spectroscopic Characterization of Reaction Intermediates and Pathways

The direct observation and characterization of transient species are crucial for confirming proposed reaction mechanisms. Spectroscopic techniques are indispensable tools for identifying short-lived reaction intermediates that exist between reactants and products. rsc.org While specific studies detailing the intermediates of 1-aminobut-3-yn-2-ol reactions are not extensively published, the methodologies applied to analogous systems provide a clear framework for how such investigations would proceed.

Advanced spectroscopic methods are often employed to monitor reactions and characterize the species involved. nih.gov These techniques include:

High-Resolution Electrospray-Mass Spectrometry (ESI-MS): This technique is highly effective for identifying transient species in solution. For instance, in studies of catalytic chlorination reactions, ESI-MS has been used to identify key intermediates such as a transient metal-hypochlorite species, [(L)Ni(II)-OCl(S)]⁺. nih.gov

UV/vis Absorption Spectroscopy: Changes in the electronic environment of a molecule, particularly in metal complexes or conjugated systems, can be tracked to follow the formation and decay of intermediates. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This method is specifically used to detect and characterize species with unpaired electrons, such as radicals or certain metal complexes (e.g., Ni(III) species), providing direct evidence for single-electron transfer steps or homolytic bond cleavage. nih.gov

Resonance Raman Spectroscopy: This technique can provide vibrational information about specific parts of a molecule (the chromophore), helping to identify the structure of colored intermediates. nih.gov

In practice, a combination of these methods is used to build a comprehensive picture of the reaction pathway. For example, the reaction of a nickel catalyst with NaOCl was monitored spectroscopically, allowing for the identification of a transient [(L)Ni(II)-OCl(S)]⁺ intermediate which subsequently decayed to a [(L)Ni(III)-OH(S)]²⁺ complex, presumably through the homolytic cleavage of the O-Cl bond. nih.gov The trapping of reaction intermediates in inert matrices like solid neon or argon at very low temperatures also allows for their stabilization and subsequent study by vibrational and electronic spectroscopy. rsc.org

Theoretical Investigations of Reaction Mechanisms and Energetics

Computational chemistry offers powerful tools to complement experimental findings, providing detailed information on reaction energetics, transition state structures, and the influence of molecular architecture on reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of complex organic and organometallic reactions due to its balance of computational cost and accuracy. mdpi.com DFT calculations allow researchers to map out the entire potential energy surface of a reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. researchgate.net

Studies on structurally related compounds illustrate the power of this approach. For example, DFT calculations were employed to investigate the palladium-catalyzed amination of 3-butene-2-ol, an alkene analogue of this compound. nih.govfrontiersin.org The calculations revealed that the high regio- and stereoselectivity observed experimentally is a direct result of steric hindrance between the substrate and the catalyst's ligand. nih.govfrontiersin.org The transition state for the elimination of a water molecule was located, and key bond distances were calculated, showing an increase in the C-O and N-H distances as the transition state is approached. frontiersin.org

Interactive Table: Calculated Bond Distances in a Key Reaction Step of an Analogue

| State | C-O Distance (Å) | N-H Distance (Å) |

| Pre-transition State Complex (IVb-R) | 1.467 | 1.073 |

| Transition State (TSIV-Ib-R) | 2.123 | 1.746 |

| Pre-transition State Complex (IVb-S) | 1.459 | 1.075 |

| Transition State (TSIV-Ib-S) | 2.122 | 1.734 |

| Data derived from a DFT study on the palladium-catalyzed amination of 3-butene-2-ol. frontiersin.org |

In another example involving a copper-catalyzed reaction of an alkyne, DFT calculations identified the ring-formation step as the rate-determining step, with a calculated activation free energy of 22.6 kcal/mol. beilstein-journals.org Such quantitative data on activation barriers are essential for understanding and predicting reaction kinetics. beilstein-journals.orgmdpi.com These studies underscore how quantum chemical calculations can provide a detailed, molecular-level understanding of reaction pathways, selectivity, and the roles of catalysts. mdpi.comresearchgate.net

Noncovalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and reactivity of molecules. researchgate.net In amino alcohols like this compound, intramolecular hydrogen bonds (IMHBs) are particularly significant. researchgate.netmdpi.com The most common IMHB in these systems is the one formed between the hydroxyl proton and the nitrogen lone pair (OH···N). mdpi.com

Theoretical methods such as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) analysis are used to characterize and quantify these weak interactions. researchgate.net Computational studies on a series of amino alcohols, HOCH₂(CH₂)nCH₂NH₂ (where n=0-3), have shown that the stabilizing effect of the OH···N IMHB is dependent on the length of the carbon chain. mdpi.com The interaction of these amino alcohols with other molecules, such as BeF₂, can dramatically alter the strength of these IMHBs, in some cases replacing them with stronger beryllium bonds. mdpi.comresearchgate.net

NCI analysis is also a powerful tool for visualizing subtle interactions that can control stereoselectivity. In a study on the copper-catalyzed reductive coupling of imines, NCI analysis revealed that favorable C-H···π interactions between the catalyst ligand and the substrate in the diastereomeric transition state were critical for controlling the reaction's outcome. acs.org

Interactive Table: Theoretical Analysis of Intramolecular Hydrogen Bonds (IMHBs) in Amino Alcohols

| Compound | IMHB Type | Method | Calculated Strength (kJ/mol) |

| 2-aminoethanol | OH···N | DFT | -12.9 |

| 2-aminoethanol | OH···N | MP2 | -15.4 |

| 2-aminoethanol | NH···O | MP2 | -3.2 |

| 3-aminopropanol | OH···N | MP2 | Stronger than 2-aminoethanol |

| 4-aminobutanol | OH···N | MP2 | Stronger than 3-aminopropanol |

| Data compiled from various computational studies on amino alcohol analogues. mdpi.comrsc.org |

Advanced Kinetic and Thermodynamic Analyses of Aminobutynol Reactivity

A complete understanding of a reaction requires both kinetic (how fast it proceeds) and thermodynamic (to what extent it proceeds) analyses. Computational chemistry provides a powerful avenue for obtaining this information. By calculating the free energies of reactants, products, and transition states, it is possible to determine the thermodynamic favorability and the kinetic barriers of a reaction. beilstein-journals.orgbeilstein-journals.org

DFT calculations can distinguish between kinetic and thermodynamic control. For example, in a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, calculations showed that while one product was thermodynamically more stable, the pathway leading to another product had a lower activation barrier, indicating that the reaction is under kinetic control. beilstein-journals.org

The thermodynamics of conformational changes, such as those involving intramolecular hydrogen bonds, can also be quantified. The strength of the OH···N hydrogen bond in various amino alcohols has been determined both experimentally through techniques like Fourier-transform infrared spectroscopy (FTIR) and theoretically using methods like DFT and MP2. rsc.org These analyses provide valuable data on the relative stability of different conformers, which can influence reactivity. For 2-aminoethanol, the enthalpy of the OH···N bond has been calculated by various methods, yielding values in the range of -7 to -15 kJ/mol, highlighting the significance of this interaction. rsc.org

The kinetic aspect is addressed by calculating activation energies. In a study of a silyl-Prins cyclization, the energy barrier for the key C-C bond-forming step was calculated to be only 2.7 kcal/mol, indicating a very fast and kinetically feasible process under the reaction conditions. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.